Benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide

Description

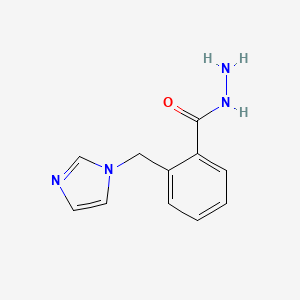

Benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide (hereafter referred to by its full IUPAC name) is a benzohydrazide derivative featuring a benzoic acid backbone substituted at position 2 with a 1H-imidazole-methyl group and a hydrazide functional group. This compound belongs to a broader class of hydrazide derivatives known for their diverse pharmacological activities, including antimicrobial, antifungal, and kinase inhibitory properties .

Properties

CAS No. |

143426-45-3 |

|---|---|

Molecular Formula |

C11H12N4O |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-(imidazol-1-ylmethyl)benzohydrazide |

InChI |

InChI=1S/C11H12N4O/c12-14-11(16)10-4-2-1-3-9(10)7-15-6-5-13-8-15/h1-6,8H,7,12H2,(H,14,16) |

InChI Key |

OTIVBBAIXSSTHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide typically involves multiple steps:

-

Formation of 2-(1H-imidazol-1-ylmethyl)benzoic acid

Starting Materials: Benzoic acid and imidazole.

Reaction: The benzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The resulting benzoic acid chloride is then reacted with imidazole in the presence of a base such as triethylamine to form 2-(1H-imidazol-1-ylmethyl)benzoic acid.

-

Conversion to Hydrazide

Starting Materials: 2-(1H-imidazol-1-ylmethyl)benzoic acid and hydrazine hydrate.

Reaction: The 2-(1H-imidazol-1-ylmethyl)benzoic acid is reacted with hydrazine hydrate under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The imidazole ring can undergo oxidation reactions, potentially forming N-oxides.

- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

-

Reduction

- The hydrazide group can be reduced to form corresponding amines.

- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Substitution

- The aromatic ring can undergo electrophilic substitution reactions.

- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of amines from the hydrazide group.

Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Antimicrobial Properties

Benzoic acid derivatives exhibit notable antimicrobial properties. Studies have shown that hydrazide-hydrazone derivatives can act as potential antimicrobial agents. For instance, compounds synthesized from benzoic acid hydrazides have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, specific hydrazide-hydrazones showed zones of inhibition comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Benzoic Acid Hydrazides

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-Chlorophenylsulfonyl hydrazide | S. aureus | 21 |

| 2,5-Difluorobenzoic acid hydrazide | P. aeruginosa | 21 |

| Benzohydrazone derivatives | E. coli | 20 |

Anticancer Activity

Recent research has indicated that benzoic acid hydrazides possess anticancer properties. The synthesized compounds were evaluated for cytotoxicity against cancer cell lines, showing promising results. For example, certain derivatives exhibited significant inhibition rates against human breast cancer cell lines .

Table 2: Anticancer Activity of Benzoic Acid Hydrazides

| Compound Name | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| N1-[(Substituted Phenyl) Benzylidene] | MCF-7 | 98.7 |

| Novel hydrazones | HCT116 | 97.9 |

Synthetic Chemistry Applications

Benzoic acid hydrazides serve as important intermediates in organic synthesis. They are utilized in the preparation of various heterocyclic compounds and can be transformed into more complex structures through reactions with carbonyl compounds and other reagents .

Synthesis of Heterocyclic Compounds

The reaction of benzoic acid hydrazides with azoles has led to the formation of novel heterocyclic derivatives that exhibit enhanced biological activities. This versatility makes them valuable in drug design and development.

Table 3: Synthetic Pathways Involving Benzoic Acid Hydrazides

| Reaction Type | Product Type | Key Features |

|---|---|---|

| Reaction with carbonyl compounds | Hydrazones | Tautomerism studies |

| Reaction with azoles | Heterocycles | Biological activity |

Case Study 1: Antimicrobial Efficacy

A study by Pieczonka et al. (2013) synthesized a series of imidazole derivatives containing hydrazide-hydrazone moieties and evaluated their antibacterial activity against a panel of bacterial strains. The best-performing compounds exhibited MIC values significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized novel N1-[(Substituted Phenyl) Benzylidene] benzohydrazides and characterized them using IR and NMR spectroscopy. These compounds were screened for their cytotoxic effects on cancer cell lines, revealing a strong potential for further development as anticancer agents .

Mechanism of Action

The mechanism by which benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide exerts its effects is likely multifaceted:

Molecular Targets: The imidazole ring can interact with metal ions and proteins, while the hydrazide group can form hydrogen bonds with biological molecules.

Pathways Involved: The compound may inhibit enzymes by binding to their active sites, disrupting normal metabolic processes. It may also interact with DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The target compound shares structural motifs with several classes of bioactive molecules:

Table 1: Key Structural Analogues and Their Features

Key Observations:

Imidazole Positioning : The presence of the imidazole ring at position 2 in the target compound may enhance interactions with kinase enzymes (e.g., EGFR/Her2) due to its ability to coordinate with metal ions or form hydrogen bonds . In contrast, derivatives with imidazole at position 3 (e.g., ) may exhibit altered solubility but lack reported kinase activity.

Hydrazide vs.

Halogenation Effects: Halogenated analogues (e.g., 6a-l in ) demonstrate enhanced lipophilicity and kinase inhibitory potency compared to non-halogenated derivatives, likely due to improved membrane penetration and hydrophobic interactions .

Pharmacological Activities

Antimicrobial Activity:

- The target compound’s hydrazide moiety is structurally analogous to p-aminobenzoic acid hydrazide derivatives (), which exhibit antimicrobial activity against Gram-positive bacteria. However, the imidazole-methyl substitution in the target compound may broaden its spectrum to include fungi or resistant strains .

- Thioether-containing derivatives (e.g., ) show potent antifungal activity against Fusarium and Rhizoctonia, suggesting that sulfur substitutions could be a viable strategy for enhancing antifungal efficacy .

Kinase Inhibition:

- Molecular docking studies of halogenated benzylidenebenzohydrazides (e.g., compound 6i in ) reveal strong binding to EGFR and Her2 kinases, with halogen atoms contributing to van der Waals interactions in hydrophobic pockets . The target compound’s imidazole group may similarly engage in π-π stacking or hydrogen bonding with kinase active sites.

Metabolic and Physicochemical Properties

- Hydrazide Stability: Hydrazide derivatives are prone to hydrolysis under acidic or enzymatic conditions.

- Imidazole Basicity : The imidazole ring (pKa ~6.95) confers pH-dependent solubility, enhancing absorption in the gastrointestinal tract compared to purely aromatic analogues .

Biological Activity

Benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both a benzoic acid moiety and an imidazole ring linked through a methylene bridge, along with a hydrazide functional group. These structural features contribute to its diverse biological properties.

The molecular formula of this compound is with a molecular weight of approximately 216.24 g/mol. The synthesis typically involves the reaction of benzoic acid derivatives with hydrazine and imidazole precursors under controlled conditions .

| Property | Value |

|---|---|

| Molecular Formula | C11H12N4O |

| Molecular Weight | 216.24 g/mol |

| CAS Number | 139277-57-9 |

| Solubility | Soluble in ethanol |

The biological activity of this compound can be attributed to its interaction with various biological targets. The imidazole ring allows for coordination with metal ions and participation in hydrogen bonding, which may affect enzyme activity and protein interactions. The hydrazide group can form covalent bonds with specific amino acid residues, potentially leading to inhibition or modulation of enzyme functions .

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds related to benzoic acid, particularly those containing imidazole groups, demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 20 µM to 70 µM against resistant strains .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 - 40 |

| Escherichia coli | 40 - 70 |

Anticancer Activity

The potential anticancer properties of benzoic acid derivatives have also been explored. In vitro studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Case Studies

- Antibacterial Efficacy : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of imidazole derivatives, including benzoic acid derivatives. These compounds were tested against multi-drug resistant strains of S. aureus , showing promising results in inhibiting bacterial growth .

- Antitumor Activity : Another investigation focused on the anticancer effects of similar compounds demonstrated that certain derivatives could significantly reduce tumor cell viability in vitro, suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide and its derivatives?

- Methodology : The compound is typically synthesized via multi-step protocols. For example:

Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .

Step 2 : Treat with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzo[d]imidazole.

Step 3 : Condense with aromatic aldehydes/ketones (e.g., 4-chlorophenyl ethylidene) to form hydrazinecarboxamide derivatives .

- Characterization : IR (S-H stretch at 2634 cm⁻¹, N-H at 3395 cm⁻¹), ¹H-NMR (δ12.31 for S-H), and ESI-MS (m/z matching molecular formulas) are critical for structural validation .

Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1674 cm⁻¹, C=N at 1712 cm⁻¹) and hydrogen-bonding interactions .

- ¹H-NMR : Signals at δ5.93 (NH) and δ7.21–7.46 (aromatic protons) confirm substituent positioning .

- Mass Spectrometry : ESI-MS peaks (e.g., m/z 351.2 for 4o derivative) validate molecular weights .

Q. What preliminary biological screening models are used to assess its pharmacological potential?

- Antimicrobial Activity : Test against E. coli (MTCC 1573) and S. aureus (MTCC 1430) using agar diffusion or microdilution assays. Derivatives with halogen substituents (e.g., 4-bromo) show enhanced activity .

- Anthelmintic Screening : Use Pheretima posthuma models to measure paralysis time. Derivatives with 2-oxo-1,2-diphenylethylidene groups exhibit high efficacy .

Advanced Research Questions

Q. How do structural modifications influence myeloperoxidase (MPO) inhibition by benzoic acid hydrazides?

- Key Findings :

- Substituents with electron-withdrawing groups (e.g., -NO₂) enhance inhibition by lowering oxidation potential (correlated with Hammett constants) .

- 4-Aminobenzoic acid hydrazide (ABAH) irreversibly inhibits MPO (IC₅₀ = 0.3 µM) by heme ejection via ester bond cleavage .

- Table 1 : Inhibitory Potency of Derivatives

| Derivative | IC₅₀ (µM) | Mechanism |

|---|---|---|

| ABAH | 0.3 | Heme ejection |

| 4-Nitrobenzoic hydrazide | 5.2 | Competitive binding |

| Unsubstituted | >50 | Weak interaction |

Q. What challenges arise in optimizing crystallization conditions for hydrazide-based nucleating agents?

- Methodological Insights :

- Hydrazides with decamethylene spacers (C10) between benzoyl groups enhance poly(L-lactic acid) crystallization (ΔTₐ = 131°C, ΔH = 46 J/g) .

- Poor solubility in non-polar solvents requires co-crystallization with surfactants or solvent mixtures (e.g., DMF/ethanol) .

Q. How can researchers resolve contradictions in reported biological activities of hydrazide derivatives?

- Analytical Strategies :

Meta-Analysis : Compare IC₅₀ values across studies under standardized conditions (e.g., pH, temperature) .

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., para-chloro vs. ortho-methyl) with bioactivity trends .

Docking Studies : Use computational models to predict binding affinities to target enzymes (e.g., MPO, bacterial topoisomerases) .

Q. What advanced techniques are used to study the oxidative degradation pathways of hydrazide derivatives?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.